molecular formula C20H15NO4S2 B12345049 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12345049
M. Wt: 397.5 g/mol
InChI Key: JDVJHYJKPAIEON-UHFFFAOYSA-N
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Description

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines the structural features of bithiophene and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the bithiophene core . This reaction involves the coupling of 2-halothiophenes with boronic acids or esters in the presence of a palladium catalyst.

Another method involves the oxidative polymerization of thiophene derivatives . This process can be initiated by oxidizing agents such as ferric chloride, leading to the formation of bithiophene units.

Industrial Production Methods

Industrial production of this compound may involve high-pressure catalytic reactions and various types of cycloaddition and dihydroamination reactions . These methods allow for the efficient synthesis of bithiophene derivatives on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The bithiophene units can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidative polymerization , reducing agents such as lithium aluminum hydride for reduction reactions, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene units can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as alkyl or aryl groups onto the thiophene rings.

Scientific Research Applications

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The bithiophene units can engage in π-π stacking interactions with aromatic residues in proteins, while the chromene moiety can interact with various enzymes and receptors . These interactions can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bithiophene derivatives and chromene-based molecules. Examples include:

Uniqueness

What sets N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide apart is its unique combination of bithiophene and chromene structures. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H15NO4S2

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H15NO4S2/c22-15(18-6-5-17(27-18)13-7-8-26-11-13)10-21-19(23)14-9-12-3-1-2-4-16(12)25-20(14)24/h1-9,11,15,22H,10H2,(H,21,23)

InChI Key

JDVJHYJKPAIEON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O

Origin of Product

United States

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